2-[(3,4-Dihydroxybenzylidene)amino]benzamide
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Overview
Description
2-[(3,4-Dihydroxybenzylidene)amino]benzamide is an organic compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol . This compound is characterized by the presence of both benzamide and dihydroxybenzylidene groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dihydroxybenzylidene)amino]benzamide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 2-aminobenzamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dihydroxybenzylidene)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[(3,4-Dihydroxybenzylidene)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antidiabetic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dihydroxybenzylidene)amino]benzamide involves its interaction with various molecular targets and pathways. The compound’s dihydroxybenzylidene group can scavenge free radicals, providing antioxidant effects . Additionally, its ability to form complexes with metal ions can inhibit the activity of certain enzymes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-[(2,3-Dihydroxybenzylidene)amino]benzamide: Similar structure but with hydroxyl groups at different positions.
4-[(2,3-Dihydroxybenzylidene)amino]benzamide: Another structural isomer with different substitution patterns.
Uniqueness
2-[(3,4-Dihydroxybenzylidene)amino]benzamide is unique due to its specific arrangement of hydroxyl groups, which influences its reactivity and biological activity. This specific structure allows for unique interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O3/c15-14(19)10-3-1-2-4-11(10)16-8-9-5-6-12(17)13(18)7-9/h1-8,17-18H,(H2,15,19) |
InChI Key |
AFYXSRSPVGUSAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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